![molecular formula C28H14N6O2 B3824894 4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3824894.png)
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile
説明
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile, commonly known as DAPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN is a diazo compound that has two phthalonitrile groups attached to a central diazenediyl group.
作用機序
The mechanism of action of DAPN is not well understood. However, it is believed that DAPN acts as a charge transport material due to its high electron affinity and low ionization potential. DAPN has been found to have a high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DAPN. However, it has been found to be non-toxic and non-carcinogenic in animal studies. DAPN has also been found to have low cytotoxicity and good biocompatibility, which makes it a potential candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of DAPN is its high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs. DAPN also has good solubility in common organic solvents, which makes it easy to process. However, one of the limitations of DAPN is its sensitivity to air and moisture, which can affect its performance in devices.
将来の方向性
There are several future directions for DAPN research. One of the potential applications of DAPN is in the field of organic field-effect transistors (OFETs). DAPN has been found to have good charge transport properties in OFETs, which makes it a potential candidate for use in electronic devices. Another potential application of DAPN is in the field of biomedical engineering. DAPN has been found to have good biocompatibility, which makes it a potential candidate for use in biomedical devices such as biosensors and drug delivery systems. Additionally, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
Conclusion
In conclusion, DAPN is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN has been found to be an efficient charge transport material in OLEDs and OPVs, and has potential applications in the field of biomedical engineering. However, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
科学的研究の応用
DAPN has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DAPN is in the field of organic electronics. DAPN has been found to be an efficient hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DAPN has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties.
特性
IUPAC Name |
4-[4-[[4-(3,4-dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N6O2/c29-15-19-1-7-27(13-21(19)17-31)35-25-9-3-23(4-10-25)33-34-24-5-11-26(12-6-24)36-28-8-2-20(16-30)22(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGADJWZAIAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
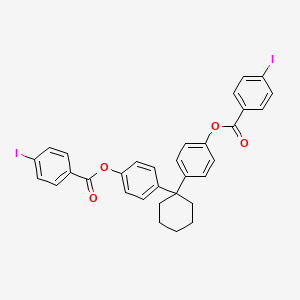
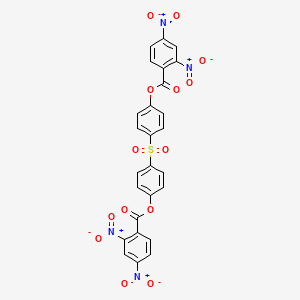
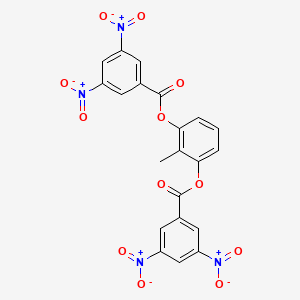
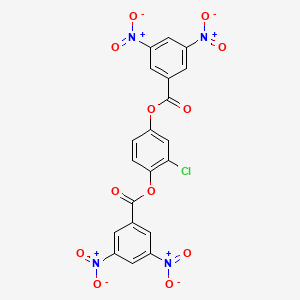

![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)


![4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile](/img/structure/B3824885.png)

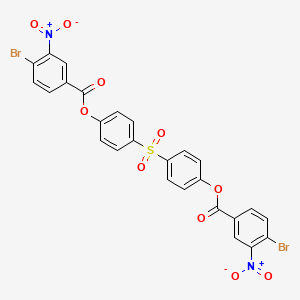
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-3-ethoxy-2-propanol](/img/structure/B3824906.png)